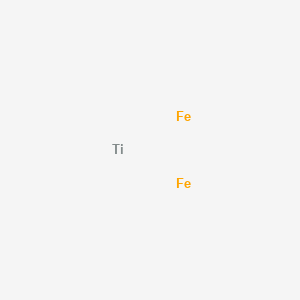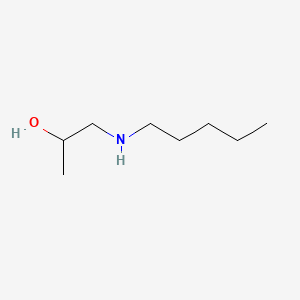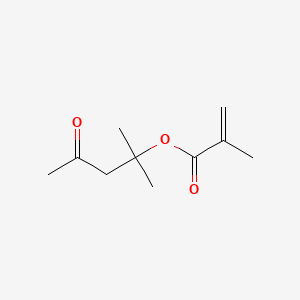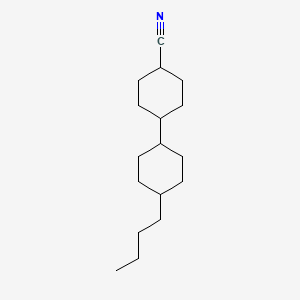
(trans(trans))-4'-Butyl(1,1'-bicyclohexyl)-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile is an organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclohexyl family, which is known for its applications in various fields, including liquid crystal technology and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile typically involves a multi-step process. One common method includes the Grignard reaction, where 4-alkyl halobenzene reacts with magnesium powder to form a Grignard reagent. This reagent is then reacted with dicyclohexanone ethylene glycol monoketal to produce the desired bicyclohexyl compound .
Industrial Production Methods
For industrial production, the process is optimized to reduce reaction steps and waste. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product. The process involves hydrogenation and dehydration steps to achieve the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
(trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Wirkmechanismus
The mechanism of action of (trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making it a valuable compound for research in pharmacology and biochemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (trans(trans))-4’-Propyl(1,1’-bicyclohexyl)-4-methanol
- (trans(trans))-4-Methoxy-4’-n-propyl-1,1’-bicyclohexyl
- (trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carboxylic acid
Uniqueness
(trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile stands out due to its specific butyl substitution, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Eigenschaften
CAS-Nummer |
70784-10-0 |
|---|---|
Molekularformel |
C17H29N |
Molekulargewicht |
247.4 g/mol |
IUPAC-Name |
4-(4-butylcyclohexyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C17H29N/c1-2-3-4-14-5-9-16(10-6-14)17-11-7-15(13-18)8-12-17/h14-17H,2-12H2,1H3 |
InChI-Schlüssel |
OATWNKBEABCVRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




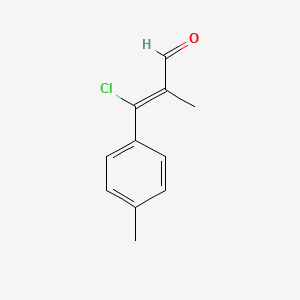

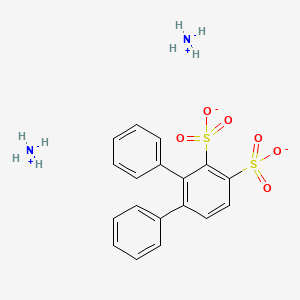

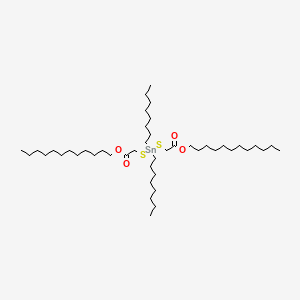
![8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12667074.png)
